

2-Chloro-6-fluorophenylacetonitrile physical properties

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Compound of Interest

Compound Name: *2-Chloro-6-fluorophenylacetonitrile*

Cat. No.: *B1360232*

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An In-depth Technical Guide to the Physical Properties of **2-Chloro-6-fluorophenylacetonitrile**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of **2-Chloro-6-fluorophenylacetonitrile**, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The strategic placement of chlorine and fluorine atoms on the phenylacetonitrile scaffold imparts unique chemical reactivity, making it a valuable building block in medicinal chemistry. Understanding its physical properties is crucial for its effective use in synthesis, process development, and quality control.

Core Physical and Chemical Properties

2-Chloro-6-fluorophenylacetonitrile is a white to off-white solid at room temperature.^[1] It is characterized by the presence of a nitrile group and halogen substituents on the benzene ring, which influence its polarity, solubility, and reactivity.

Table 1: Physical and Chemical Properties of **2-Chloro-6-fluorophenylacetonitrile**

Property	Value	Source(s)
Molecular Formula	<chem>C8H5ClFN</chem>	[2]
Molecular Weight	169.58 g/mol	[2]
Appearance	White to off-white solid/crystal	[1] [3] [4]
Melting Point	39-43 °C	[4]
41-42 °C (lit.)	[1] [3] [5]	
40-43 °C	[2]	
Boiling Point	85 °C at 2 mmHg	[1] [2] [3] [4] [5]
247.9 °C at 760 mmHg	[4]	
Density	1.286 g/cm³	[4]
1.3099 g/cm³ (estimate)	[1] [3] [5]	
Solubility	Insoluble in water	[1] [2] [3] [5]
Soluble in methanol	[4]	
Likely soluble in common organic solvents (e.g., dichloromethane, ethyl acetate)	[6]	
Flash Point	>110 °C (>230 °F)	[2] [3] [5]
113 °C (closed cup)		
Vapor Pressure	0.025 mmHg at 25 °C	[3] [5]
Refractive Index	1.528	[3] [5]
logP (Octanol/Water Partition Coefficient)	2.545 (Crippen Method)	[7]
2.3 (Computed by PubChem)	[8]	
CAS Number	75279-55-9	[2] [3]

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this specific compound are not readily available in the public domain. However, the following are generalized, standard methodologies for determining the key physical properties of solid organic compounds.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions from a solid to a liquid. It is a crucial indicator of purity, with pure compounds typically exhibiting a sharp melting range.

Methodology: Capillary Method[2]

- Sample Preparation: A small amount of the finely powdered dry sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 1-2 mm.[2][3]
- Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[2] This assembly is then placed in a heating bath (e.g., Thiele tube with mineral oil) or a melting point apparatus with a heated metal block.
- Heating and Observation: The apparatus is heated slowly, typically at a rate of about 2 °C per minute near the expected melting point.
- Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is the melting point of the substance.[4]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[1] For solids, the boiling point is determined at reduced pressure to prevent decomposition.

Methodology: Distillation Method (at Reduced Pressure)[1]

- Apparatus Setup: A small quantity of the substance is placed in a distillation flask. The apparatus is set up for simple distillation under vacuum.

- Pressure Reduction: The pressure inside the apparatus is reduced to the desired level (e.g., 2 mmHg) using a vacuum pump.
- Heating: The flask is heated gently.
- Data Recording: The temperature at which the liquid boils and its vapor condenses is recorded as the boiling point at that specific pressure. The barometric pressure should also be recorded.[1]

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Methodology: Qualitative Assessment[6][8]

- Sample Preparation: A small, measured amount of the solid (e.g., 25 mg) is placed in a test tube.[6]
- Solvent Addition: A measured volume of the solvent (e.g., 0.75 mL of water or an organic solvent) is added in portions.[6]
- Observation: The mixture is shaken vigorously after each addition.[6] The substance is classified as soluble if it completely dissolves. If not, it is deemed insoluble or sparingly soluble. This can be tested with a range of solvents to determine a solubility profile.

Density Determination

Density is the mass of a substance per unit volume.

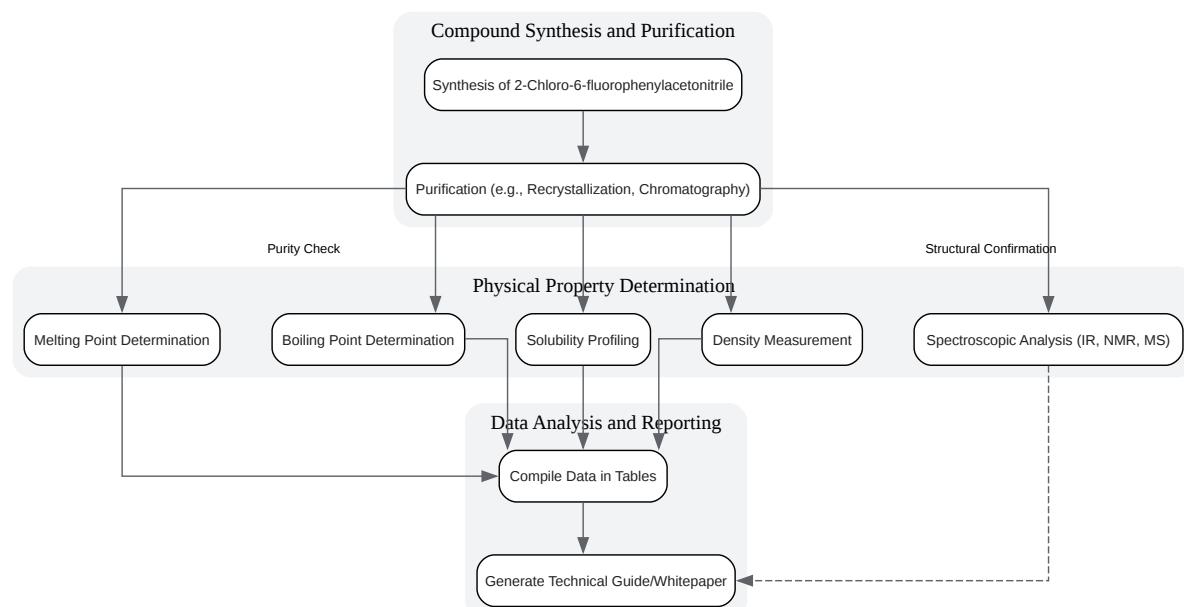
Methodology: Gas Pycnometry

- Principle: This method determines the volume of a solid by measuring the pressure change of a gas (like helium) in a calibrated chamber.[9][10]
- Procedure: A weighed sample is placed in the sample chamber. The chamber is filled with a gas at a known pressure. The gas is then expanded into another calibrated chamber, and the resulting pressure is measured.

- Calculation: The volume of the solid is calculated from the pressure difference, and the density is then determined by dividing the mass of the sample by its volume.[9]

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the characterization of the physical properties of a new chemical compound.



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